molecular formula C22H17N3O6S B2854976 (E)-4-(2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate CAS No. 683250-59-1

(E)-4-(2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate

Cat. No.: B2854976
CAS No.: 683250-59-1
M. Wt: 451.45
InChI Key: HZZOSFQCZDFUHM-LZYBPNLTSA-N
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Description

(E)-4-(2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate is a useful research compound. Its molecular formula is C22H17N3O6S and its molecular weight is 451.45. The purity is usually 95%.
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Biological Activity

(E)-4-(2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate is a complex organic compound characterized by its unique structural features, including a thiazole ring, cyano group, and nitrophenyl moiety. These functional groups contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula of the compound is C21H18N4O4SC_{21}H_{18}N_{4}O_{4}S, with a molecular weight of 422.46 g/mol. Its structure allows for various interactions with biological targets, which can influence its activity.

PropertyValue
Molecular FormulaC21H18N4O4S
Molecular Weight422.46 g/mol
CAS Number342592-92-1

The biological activity of this compound can be attributed to several mechanisms:

  • Electrophilic Interactions : The cyano group acts as an electrophile, allowing it to interact with nucleophilic sites on enzymes or receptors.
  • π-π Interactions : The nitrophenyl group can engage in π-π stacking interactions with aromatic amino acids in proteins, enhancing binding affinity.
  • Metal Coordination : The thiazole ring can coordinate with metal ions, impacting the activity of metalloenzymes and influencing various biochemical pathways .

Biological Activities

Recent studies have highlighted the potential of this compound in various biological applications:

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. The structural features of this compound contribute to its cytotoxic effects against cancer cell lines. For example:

  • IC50 Values : Compounds with similar thiazole structures have shown IC50 values ranging from 1.61 µg/mL to 38.7 nM against various cancer cell lines, indicating potent activity .

Antioxidant Activity

The compound's ability to scavenge free radicals has been assessed using methods such as DPPH radical scavenging assays. Some derivatives have demonstrated antioxidant capacities comparable to standard antioxidants like vitamin C .

Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial properties. Preliminary data suggest that this compound may inhibit the growth of specific bacterial strains, although detailed studies are needed to quantify this effect.

Case Studies

  • Thiazolidin-4-Ones Review : A review highlighted the broad range of biological activities associated with thiazolidin-4-one derivatives, including the potential for antidiabetic and antimicrobial effects. Modifications to these compounds can enhance their therapeutic efficacy .
  • Tyrosinase Inhibition : A study on thiazolidine derivatives reported that certain compounds effectively inhibited tyrosinase activity, which is crucial for melanin production in skin cells. This suggests potential applications in skin depigmentation treatments .

Properties

IUPAC Name

[4-[(E)-2-cyano-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]ethenyl]-2,6-dimethoxyphenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O6S/c1-13(26)31-21-19(29-2)9-14(10-20(21)30-3)8-16(11-23)22-24-18(12-32-22)15-4-6-17(7-5-15)25(27)28/h4-10,12H,1-3H3/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZZOSFQCZDFUHM-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1OC)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1OC)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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